1-(4-CHLOROBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
Description
1-(4-Chlorobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide is a synthetic piperidine derivative characterized by a sulfonamide and carboxamide functionalization. The compound features:
- A 3-carboxamide group modified by a 3-methoxyphenylmethyl substituent, introducing steric bulk and electron-donating properties from the methoxy group.
While direct synthesis data for this compound are absent in the provided evidence, analogous piperidine-3-carboxamide derivatives (e.g., ) are synthesized via coupling reactions using carbodiimide reagents (e.g., EDC) or nucleophilic substitutions . The 4-chlorobenzenesulfonyl group likely replaces the piperidine’s NH via sulfonylation, while the benzyl group is introduced via reductive amination or alkylation of the carboxamide NH2.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-18-6-2-4-15(12-18)13-22-20(24)16-5-3-11-23(14-16)28(25,26)19-9-7-17(21)8-10-19/h2,4,6-10,12,16H,3,5,11,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPGNHGSTFXJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamidation. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Carboxamidation: The carboxamide group can be introduced using carboxylic acids or their derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research and development:
Anticancer Activity
Research has indicated that compounds similar to 1-(4-chlorobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide may possess anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells, particularly in breast and lung cancer models .
Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor. Kinases are critical in various signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Modifying kinases with small molecules like this compound could lead to innovative therapeutic strategies .
Neuropharmacological Effects
Given its piperidine backbone, the compound may also interact with neurotransmitter systems, potentially acting as a modulator for conditions such as anxiety or depression. Research into piperidine derivatives has shown promise in developing new antidepressants and anxiolytics .
Therapeutic Applications
The therapeutic applications of this compound are still under exploration, but several areas show promise:
Cancer Treatment
The ability of the compound to inhibit specific kinases could be harnessed for targeted cancer therapies. By selectively targeting cancerous cells while sparing normal cells, it may reduce side effects compared to traditional chemotherapy .
Neurological Disorders
If further research confirms its neuropharmacological effects, it could lead to new treatments for disorders like depression or schizophrenia by modulating neurotransmitter levels or receptor activity .
Case Study 1: Anticancer Efficacy
A study investigated the effects of similar sulfonamide compounds on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting that modifications to the sulfonamide structure could enhance efficacy against various cancer types .
Case Study 2: Kinase Targeting
In another study, researchers developed a series of kinase inhibitors based on the piperidine scaffold. The results indicated that certain modifications led to improved selectivity and potency against specific kinases involved in oncogenic signaling pathways .
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and analogous piperidine carboxamides are summarized below:
Key Observations:
Sulfonyl Group Variations: The target compound’s 4-chlorobenzenesulfonyl group confers higher molecular weight and polarity compared to methylsulfonyl () . Chlorobenzenesulfonyl groups are associated with enhanced binding to hydrophobic enzyme pockets in sulfonamide-based drugs.
In contrast, 4-cyano-2-fluorobenzyl () adds electronegativity, favoring dipole interactions . Unmodified carboxamides (e.g., e) exhibit higher synthetic yields (71% vs. 17% for bulky benzoyl derivatives), suggesting steric challenges in introducing aryl groups .
Biological Implications: Sulfonamide-containing compounds (e.g., , target compound) are often explored as enzyme inhibitors (e.g., carbonic anhydrase), whereas benzoyl derivatives () may target kinases or GPCRs . The 3-methoxy group in the target compound could enhance blood-brain barrier penetration compared to polar substituents like 4-cyano .
Synthetic Accessibility :
- Low yields for bulky substituents (e.g., 17% for ’s benzoyl derivative) highlight the need for optimized coupling conditions . Methylsulfonyl and smaller groups () are more synthetically accessible.
Biological Activity
1-(4-Chlorobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention due to its structural features and biological activities. Its molecular formula is and it possesses a sulfonamide group, which is often associated with enhanced solubility and reactivity in biological systems.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its versatility in medicinal chemistry. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN2O4S |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 899356-36-6 |
| Solubility | High (due to sulfonamide) |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the piperidine moiety allows it to engage in hydrogen bonding and hydrophobic interactions with proteins, enhancing its binding affinity.
- Anticancer Activity : Preliminary studies indicate that similar piperidine derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds with analogous structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Enzyme Inhibition : The sulfonamide group may facilitate interactions with enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s disease. Compounds that inhibit AChE can improve cognitive function by increasing acetylcholine levels in the brain .
- Kinase Inhibition : Some derivatives have been shown to inhibit kinases associated with cancer progression, suggesting that this compound may also possess similar properties. Kinase inhibitors are vital in cancer therapy as they can disrupt signaling pathways that promote tumor survival and growth .
Study 1: Anticancer Efficacy
A study investigating the cytotoxic effects of piperidine derivatives found that compounds structurally similar to 1-(4-chlorobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound demonstrated better efficacy than the reference drug bleomycin, highlighting its potential as an anticancer agent .
Study 2: Neuroprotective Effects
Research on piperidine-based compounds indicated their potential in treating Alzheimer’s disease by inhibiting AChE and butyrylcholinesterase (BuChE). This dual inhibition could lead to improved memory retention and cognitive function in patients suffering from neurodegenerative disorders .
Biological Activity Table
The following table summarizes the biological activities reported for similar compounds:
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Piperidine derivatives | Induce apoptosis, inhibit cell proliferation |
| Neuroprotection | AChE inhibitors | Increase acetylcholine levels |
| Kinase inhibition | Quinazoline derivatives | Disrupt signaling pathways involved in tumor growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
